Cas no 896287-99-3 (N-(2-benzoyl-4-chlorophenyl)-3-methanesulfonylbenzamide)

N-(2-benzoyl-4-chlorophenyl)-3-methanesulfonylbenzamide is a specialized organic compound featuring a benzamide core substituted with a benzoyl group at the ortho position and a methanesulfonyl group at the meta position of the phenyl ring. Its structural complexity confers high selectivity in chemical interactions, making it valuable for applications in medicinal chemistry and pharmaceutical research. The presence of the 4-chloro substituent enhances its stability and reactivity in electrophilic environments, while the methanesulfonyl group improves solubility and bioavailability. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, offering precise functionalization for targeted drug development. Its well-defined properties ensure reproducibility in research and industrial applications.
N-(2-benzoyl-4-chlorophenyl)-3-methanesulfonylbenzamide structure
896287-99-3 structure
Product Name:N-(2-benzoyl-4-chlorophenyl)-3-methanesulfonylbenzamide
CAS No:896287-99-3
MF:C21H16ClNO4S
MW:413.874043464661
CID:5989375
PubChem ID:7267096
Update Time:2025-10-23

N-(2-benzoyl-4-chlorophenyl)-3-methanesulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-benzoyl-4-chlorophenyl)-3-methanesulfonylbenzamide
    • Benzamide, N-(2-benzoyl-4-chlorophenyl)-3-(methylsulfonyl)-
    • N-(2-benzoyl-4-chlorophenyl)-3-(methylsulfonyl)benzamide
    • F2557-0081
    • 896287-99-3
    • AKOS024660125
    • N-(2-benzoyl-4-chlorophenyl)-3-methylsulfonylbenzamide
    • Inchi: 1S/C21H16ClNO4S/c1-28(26,27)17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)
    • InChI Key: ISAZDYICCORTIZ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Cl)C=C1C(=O)C1=CC=CC=C1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

Computed Properties

  • Exact Mass: 413.0488569g/mol
  • Monoisotopic Mass: 413.0488569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 668
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.378±0.06 g/cm3(Predicted)
  • Boiling Point: 580.5±50.0 °C(Predicted)
  • pka: 11.17±0.70(Predicted)

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Additional information on N-(2-benzoyl-4-chlorophenyl)-3-methanesulfonylbenzamide

Comprehensive Overview of N-(2-benzoyl-4-chlorophenyl)-3-methanesulfonylbenzamide (CAS No. 896287-99-3)

N-(2-benzoyl-4-chlorophenyl)-3-methanesulfonylbenzamide (CAS No. 896287-99-3) is a specialized organic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and chemical research. This compound, often referred to by its IUPAC name or CAS registry number, features a benzoyl group, a chlorophenyl moiety, and a methanesulfonylbenzamide backbone, making it a versatile intermediate in synthetic chemistry. Its structural complexity and functional groups contribute to its potential applications in drug discovery and material science.

In recent years, the demand for high-purity chemical intermediates like N-(2-benzoyl-4-chlorophenyl)-3-methanesulfonylbenzamide has surged, driven by advancements in targeted drug delivery and small-molecule therapeutics. Researchers are particularly intrigued by its potential role in modulating enzyme inhibition and receptor binding, topics frequently searched in academic and industrial databases. The compound’s sulfonamide group, for instance, is a common pharmacophore in anti-inflammatory and antimicrobial agents, aligning with current trends in precision medicine.

The synthesis of CAS No. 896287-99-3 involves multi-step organic reactions, including amide coupling and sulfonylation, which are widely discussed in organic chemistry forums and patent literature. Its benzamide derivative structure also makes it a candidate for fluorescence labeling and bioconjugation, areas gaining traction in diagnostic imaging and biotechnology. These applications resonate with trending searches on AI-driven drug design and green chemistry, highlighting the compound’s relevance in modern scientific discourse.

From a commercial perspective, N-(2-benzoyl-4-chlorophenyl)-3-methanesulfonylbenzamide is often sourced for custom synthesis and research-scale batches, catering to laboratories focused on structure-activity relationship (SAR) studies. Its physicochemical properties, such as solubility and stability, are critical for formulation development, a topic frequently queried in pharmaceutical SEO circles. Additionally, the compound’s patent landscape and regulatory status are of interest to innovators navigating intellectual property challenges.

In conclusion, CAS No. 896287-99-3 represents a compelling case study in the intersection of medicinal chemistry and industrial applications. Its multifaceted utility underscores the importance of specialty chemicals in advancing life sciences and material innovation. As search trends evolve toward sustainable synthesis and AI-augmented research, this compound’s profile is likely to grow, reflecting broader shifts in scientific priorities.

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